molecular formula C13H11ClO5 B2671902 [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 690682-01-0

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2671902
CAS No.: 690682-01-0
M. Wt: 282.68
InChI Key: LQKYZSYRLWUYET-UHFFFAOYSA-N
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Description

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their antimicrobial, antioxidant, and anti-inflammatory properties . This particular compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromene-7-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the chloro and ethyl groups enhances its antimicrobial and antioxidant properties compared to other coumarin derivatives .

Properties

IUPAC Name

2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-2-7-3-13(17)19-10-5-11(18-6-12(15)16)9(14)4-8(7)10/h3-5H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKYZSYRLWUYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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